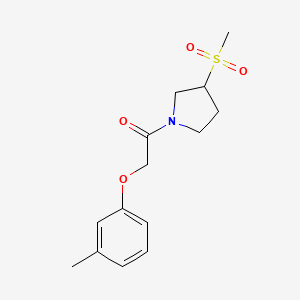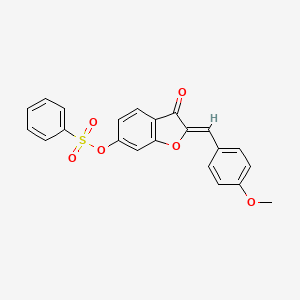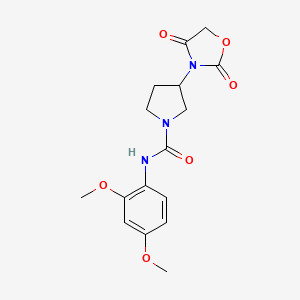![molecular formula C6H8N4O3 B2464916 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid CAS No. 1511209-14-5](/img/structure/B2464916.png)
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound that features a 1,2,3-triazole ring, which is a versatile and significant structure in organic chemistry The presence of the triazole ring makes this compound particularly interesting due to its potential biological activities and its stability under various conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, although this is less common due to the stability of the ring.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various reduced triazole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and ability to form hydrogen bonds make it useful in studying biological interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can mimic the amide bond, making it a useful scaffold in drug design. The exact molecular targets and pathways depend on the specific application, but generally, the compound can inhibit enzymes or interact with receptors involved in various biological processes .
Comparación Con Compuestos Similares
1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different functional groups.
2-(4-(methylcarbamoyl)phenyl)acetic acid: Shares the methylcarbamoyl group but has a different core structure.
Uniqueness: 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to its combination of the triazole ring and the acetic acid moiety, which provides a balance of stability and reactivity. This makes it particularly useful in medicinal chemistry for developing new therapeutic agents.
Propiedades
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRHEGOOBKJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2464841.png)

![2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2464849.png)

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2464852.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)


